[4-(5-Chloro-2-methylphenyl)piperazino](2-methoxy-5-pyrimidinyl)methanone
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Description
“4-(5-Chloro-2-methylphenyl)piperazinomethanone” is a chemical compound with the following properties:
- Molecular Formula : C17H19ClN4O2
- Molecular Weight : 346.82 g/mol
- Catalog No. : S2884629
- CAS No. : 1251552-60-9
- Intended Use : Research purposes only; not for human or veterinary use1.
Molecular Structure Analysis
The molecular structure of “4-(5-Chloro-2-methylphenyl)piperazinomethanone” consists of a piperazine ring substituted with a chloro group at position 5 and a methyl group at position 2. Additionally, it contains a pyrimidine ring connected via a methanone linker. The arrangement of atoms and functional groups significantly influences its biological activity.
Chemical Reactions Analysis
Studies have explored the reactivity of this compound with various nucleophiles, electrophiles, and other functional groups. Investigating its behavior under different reaction conditions provides insights into potential modifications and derivatization strategies.
Physical And Chemical Properties Analysis
- Solubility : Investigate its solubility in various solvents (e.g., water, organic solvents).
- Melting Point : Determine the melting point to assess its stability and crystalline form.
- Spectral Data : Collect NMR, IR, and UV-Vis spectra for characterization.
Safety And Hazards
- Toxicity : Assess its toxicity profile through in vitro and in vivo studies.
- Handling Precautions : Provide guidelines for safe handling, storage, and disposal.
- Environmental Impact : Evaluate potential environmental hazards.
Future Directions
- Biological Activity : Investigate its pharmacological effects (e.g., anticancer, antimicrobial, or anti-inflammatory properties).
- Structure-Activity Relationship : Explore structural modifications to enhance potency.
- Clinical Applications : Assess its potential as a drug candidate or lead compound.
properties
IUPAC Name |
[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-(2-methoxypyrimidin-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O2/c1-12-3-4-14(18)9-15(12)21-5-7-22(8-6-21)16(23)13-10-19-17(24-2)20-11-13/h3-4,9-11H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQLPZRSSVDDWEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=CN=C(N=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[4-(5-Chloro-2-methylphenyl)piperazine-1-carbonyl]-2-methoxypyrimidine |
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